molecular formula C₁₉H₂₀N₄O₄ B1145662 ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 1642853-67-5

ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B1145662
CAS No.: 1642853-67-5
M. Wt: 368.39
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Description

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is a potent and selective cell-permeable inhibitor of PARP14, a mono-ADP-ribosyltransferase. This compound is a critical pharmacological probe for dissecting the role of PARP14 in DNA damage response, transcriptional regulation, and immune cell function. Its primary mechanism of action involves binding to the PARP14 macrodomain 3, thereby inhibiting its catalytic activity and leading to the accumulation of its substrate, ADP-ribose. Research utilizing this inhibitor has been instrumental in establishing the pro-tumorigenic functions of PARP14, particularly in the context of Hippo pathway signaling in liver cancer and in the regulation of macrophage immunometabolism . By blocking PARP14, researchers can investigate its impact on cancer cell proliferation, apoptosis, and the tumor microenvironment, providing valuable insights for potential therapeutic strategies in oncology and immuno-oncology.

Properties

IUPAC Name

ethyl 3-[(1-methyl-2-oxo-3H-benzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-3-27-17(24)9-11-23(16-6-4-5-10-20-16)18(25)13-7-8-15-14(12-13)21-19(26)22(15)2/h4-8,10,12H,3,9,11H2,1-2H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDRKLLXAESOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642853-67-5
Record name N-[(2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazol-5-yl)carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ43YZA8UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Condensation and Reduction-Based Synthesis

The primary route involves a multi-step sequence starting with ethyl 3-(pyridin-2-ylamino)propanoate (Formula-4). This intermediate reacts with 4-(methylamino)-3-nitrobenzoic acid under acid chloride conditions, facilitated by thionyl chloride (SOCl₂), to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6). Subsequent reduction of the nitro group employs iron powder in acetic acid or hydrochloric acid, yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7).

Key Advantages :

  • Avoids catalytic hydrogenation, mitigating risks of catalyst poisoning.

  • Achieves yields >85% with Fe-acetic acid reduction.

Cyclization and Coupling Reactions

Formula-7 undergoes cyclization with 2-(4-cyanophenylamino)acetic acid in tetrahydrofuran (THF) using N,N-carbonyldiimidazole (CDI) as a coupling agent. This forms ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, which is further treated with ammonium carbonate in ethanol to introduce the amidine moiety. Final purification via recrystallization from ethyl acetate enhances purity to >98%.

Alternative Methods for Industrial Scalability

CDI-Mediated Direct Coupling

A patent-pending method simplifies the synthesis by reacting SM02 (a preformed benzimidazole intermediate) with CDI in tetrahydrofuran or 1,4-dioxane under reflux. Post-reaction cooling and aqueous workup yield the crude product, which is purified via solvent extraction to achieve 90–92% purity.

Reaction Conditions :

  • Temperature: 60–80°C

  • Solvent: THF or dioxane

  • Catalyst: CDI (1.2 equiv)

Mesylation for Enhanced Stability

The mesylate salt derivative is prepared by treating the free base with methanesulfonic acid in dichloromethane. This step improves compound stability and facilitates pharmaceutical formulation.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two dominant preparation routes:

Parameter Reduction-Based Method CDI-Mediated Method
Starting MaterialFormula-6SM02
Key ReagentFe-acetic acidCDI
SolventTHF/WaterTHF/Dioxane
Reaction Time7–16 hours3–5 hours
Yield82–87%78–85%
Purity After Purification>98% (HPLC)90–92% (HPLC)
ScalabilityIndustrial-friendlyLab-scale optimized

Challenges and Optimization Strategies

Impurity Control

Chromatographic analyses reveal that residual iron particles and unreacted nitro intermediates are common impurities. Patent CN108658938B addresses this by implementing hy-flow filtration and sequential washes with sodium bicarbonate and sodium chloride solutions.

Solvent Selection

THF outperforms dioxane in reducing side-product formation during CDI-mediated coupling, as evidenced by a 5–7% increase in yield.

Temperature Sensitivity

Exceeding 70°C during cyclization promotes decomposition, necessitating precise thermal control. Automated temperature monitoring systems are recommended for large-scale batches.

Industrial-Scale Production Insights

Cost-Efficiency Metrics

  • Fe-Acetic Acid Reduction : Costs $12–15/kg of product, driven by iron powder reuse.

  • CDI Method : Higher reagent costs ($18–22/kg) offset by shorter reaction times.

Environmental Impact

Water-THF solvent systems reduce VOC emissions by 40% compared to dichloromethane-based protocols .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a pyridine ring and an ester group makes it a versatile compound for various applications .

Biological Activity

Ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H21_{21}N5_{5}O3_{3}
  • Molecular Weight : 399.42 g/mol
  • CAS Number : 1642853-67-5

The structural complexity of this compound is indicative of its potential interactions with biological systems.

1. Anticancer Activity

Recent studies have indicated that ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
K56212.5
DU14515.0
MCF710.0

These findings suggest that the compound may serve as a lead in the development of new anticancer agents.

2. Inhibition of Enzymatic Activity

The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which is critical for its therapeutic efficacy. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis.

Case Study 1: In Vitro Studies

In vitro experiments demonstrated that treatment with ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate resulted in a dose-dependent decrease in cell viability in K562 cells. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death in these cancer cells.

Case Study 2: Animal Model Studies

In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and induce apoptosis within the tumor microenvironment.

Safety and Toxicology

Safety assessments indicate that while ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate shows promising biological activity, further studies are essential to evaluate its long-term toxicity and safety profile.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example, highlights the use of solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd/C or Lewis acids) to influence reaction efficiency. A Design of Experiments (DoE) approach () can reduce trial iterations by identifying critical factors (temperature, stoichiometry, reaction time). For instance, refluxing in ethanol with a 1.2:1 molar ratio of benzo[d]imidazole precursor to pyridin-2-yl reagent improved yields by 15% in analogous syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Multi-modal characterization is essential:
  • 1H/13C NMR : Confirm regiochemistry of the benzo[d]imidazole core and pyridin-2-yl substitution (e.g., aromatic proton shifts between δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
  • Elemental Analysis : Validate purity (>98% C, H, N content) .
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) can resolve ambiguities .

Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Storage : Use inert atmospheres (argon) and dark vials to prevent degradation of intermediates like the pyridin-2-yl carboxamide ().
  • Reaction Conditions : Perform coupling steps under nitrogen with anhydrous solvents (e.g., THF) to avoid hydrolysis of the ethyl propanoate ester .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in benzo[d]imidazole functionalization ().
  • Molecular Dynamics (MD) : Simulate solvation effects on ester group hydrolysis in aqueous buffers .
  • Docking Studies : Investigate binding modes with biological targets (e.g., enzymes), as demonstrated for analogous quinoline-benzimidazole hybrids .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectral datasets ().
  • Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts (RMSD < 0.5 ppm indicates agreement). Discrepancies may arise from solvent effects or proton exchange, requiring 2D NMR (e.g., COSY, HSQC) for confirmation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based Design : Modify the pyridin-2-yl group (e.g., fluorination at C4) to assess electronic effects on bioactivity ().
  • Pharmacophore Mapping : Use X-ray crystallography (e.g., ) or homology modeling to identify critical hydrogen-bonding motifs.
  • High-Throughput Screening : Test derivatives against enzyme panels (e.g., kinases) to correlate substituent effects (methyl vs. trifluoroethyl) with inhibitory potency .

Q. How can researchers mitigate competing side reactions during functional group transformations?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the benzo[d]imidazole NH with Boc groups before ester hydrolysis ().
  • Kinetic Control : Use low temperatures (−78°C) and slow reagent addition to favor amide coupling over ester cleavage ().

Contradiction Analysis & Data Interpretation

Q. How should researchers address inconsistent yields in scale-up syntheses?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-situ IR or Raman spectroscopy to detect intermediate accumulation .
  • DoE Optimization : Re-evaluate parameters (e.g., mixing efficiency, heat transfer) using response surface methodology (RSM) . notes that scaling Pd-catalyzed couplings from 1 mmol to 10 mmol reduced yields by 12% due to catalyst poisoning, requiring increased Pd loading (5 mol% → 7 mol%) .

Stability & Storage

Q. What conditions ensure long-term stability of this compound?

  • Methodological Answer :
  • Storage : Store at −20°C under argon, as the ester group is prone to hydrolysis in humid environments ().
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds (>120°C indicates thermal stability) .

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